Methyl 4-formyl-7-methoxy-1-benzofuran-2-carboxylate
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Overview
Description
Preparation Methods
The synthesis of Methyl 4-formyl-7-methoxy-1-benzofuran-2-carboxylate typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethyl chloroacetate, followed by the addition of hydrazine hydrate . This method provides a straightforward route to the compound, although variations in reaction conditions and reagents can be employed to optimize yield and purity.
Chemical Reactions Analysis
Methyl 4-formyl-7-methoxy-1-benzofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
Methyl 4-formyl-7-methoxy-1-benzofuran-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of Methyl 4-formyl-7-methoxy-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s benzofuran core allows it to bind to various receptors and enzymes, potentially modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Methyl 4-formyl-7-methoxy-1-benzofuran-2-carboxylate can be compared with other benzofuran derivatives, such as:
Methyl 4-formyl-7-hydroxy-1-benzofuran-2-carboxylate: Similar structure but with a hydroxyl group instead of a methoxy group, which can affect its reactivity and biological activity.
Methyl 4-formyl-7-chloro-1-benzofuran-2-carboxylate:
Properties
IUPAC Name |
methyl 4-formyl-7-methoxy-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O5/c1-15-9-4-3-7(6-13)8-5-10(12(14)16-2)17-11(8)9/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVCWNJCJLPKBFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)C=O)C=C(O2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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